![molecular formula C5HClN2O2S B2775386 3-Chloro-4-cyanoisothiazole-5-carboxylic acid CAS No. 269400-52-4](/img/structure/B2775386.png)
3-Chloro-4-cyanoisothiazole-5-carboxylic acid
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Description
3-Chloro-4-cyanoisothiazole-5-carboxylic acid (CCIC) is a heterocyclic organic compound that contains both isothiazole and carboxylic acid functional groups. It has various applications in scientific research, including as a building block for the synthesis of other compounds and as a reagent for chemical reactions. In
Scientific Research Applications
Synthesis of Biologically Active Compounds
3-Chloro-4-cyanoisothiazole-5-carboxylic acid is involved in the synthesis of biologically active compounds. A study demonstrated the use of similar compounds in the preparation of triazole-containing dipeptides and HSP90 inhibitors, indicating its potential in medicinal chemistry and drug development (Ferrini et al., 2015).
Creation of Triazole-based Scaffolds
This compound is also important in the creation of triazole-based scaffolds. Research has shown that similar molecules can be used to synthesize 5-amino-1,2,3-triazole-4-carboxylates, which are essential for developing peptidomimetics and other biologically relevant molecules (Ferrini et al., 2015).
Synthesis of Heterocyclic Compounds
It plays a role in the synthesis of a variety of heterocyclic compounds. For example, reactions with hydrazine hydrate and carboxylic acids form s-triazole-fused ring systems, which are significant in organic chemistry and drug synthesis (Ghattas et al., 2001).
Development of Novel Coordination Polymers
The compound has been used in the development of new coordination polymers with potential in materials science. A study used a similar triazole derivative to create d(10) coordination polymers, showing the versatility of these compounds in creating advanced materials (Wang et al., 2016).
Antioxidant Activity
Some derivatives of this compound have shown significant antioxidant activity. Research into similar compounds has demonstrated potential for use in the prevention of oxidative stress-related diseases (Dovbnya et al., 2022).
Corrosion Inhibition
This compound has applications in corrosion inhibition, particularly in acidic media. Studies have shown that similar triazole derivatives can effectively inhibit corrosion of metals, indicating its utility in industrial applications (Lagrenée et al., 2002).
Synthesis of Nonlinear Optical Materials
Derivatives of this compound are used in the synthesis of nonlinear optical materials. A study found that certain derivatives exhibit significant optical nonlinearity, making them suitable for applications in photonics and optoelectronics (Chandrakantha et al., 2013).
properties
IUPAC Name |
3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClN2O2S/c6-4-2(1-7)3(5(9)10)11-8-4/h(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGSSAYMYNTUSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(SN=C1Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-cyanoisothiazole-5-carboxylic acid |
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